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molecular formula C11H8O2 B042665 2-Hydroxy-1-naphthaldehyde CAS No. 708-06-5

2-Hydroxy-1-naphthaldehyde

Cat. No. B042665
M. Wt: 172.18 g/mol
InChI Key: NTCCNERMXRIPTR-UHFFFAOYSA-N
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Patent
US08383673B2

Procedure details

The preparations of compounds used in this invention are shown in detail below. In general [nBu4N][OsVI(N)Cl4] is reacted with the ligand in a suitable organic solvent, such as methanol, ethanol or dichloromethane. The Schiff base ligands 5-X—H2salpa (salpa=N-salicylidene-2-aminophenol dianions) are synthesized by condensation of the appropriate 2-hydroxybenzyaldehyde with the 2-aminophenol in refluxing ethanol. The Schiff base ligand nalph is synthesized by condensation of the 2-hydroxy-1-naphthaldehyde with the 2-aminophenol in refluxing ethanol. [NnBu4][OsVI(N)Cl4] were prepared by a literature procedure (Griffith, W. P. and Pawson, D. J. J. Chem. Soc., Dalton Trans. 1973, 1315.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
[nBu4N][OsVI(N)Cl4]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CO.[NH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10].[OH:11][C:12]1[CH:21]=[CH:20][C:19]2[C:14](=CC=CC=2)[C:13]=1[CH:22]=O>C(O)C.ClCCl>[CH:22](=[N:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10])[C:13]1[C:12](=[CH:21][CH:20]=[CH:19][CH:14]=1)[OH:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC=C1)O
Step Two
Name
[nBu4N][OsVI(N)Cl4]
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C2=CC=CC=C2C=C1)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC=C1)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=1C(O)=CC=CC1)=NC1=C(C=CC=C1)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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